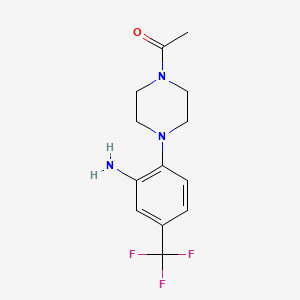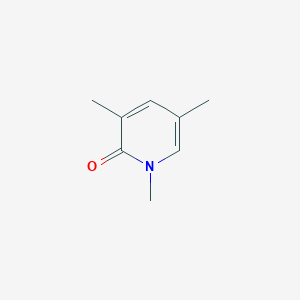
1,3,5-Trimethyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
1,3,5-Trimethyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 98042-58-1. It has a molecular weight of 137.18 and its IUPAC name is 1,3,5-trimethylpyridin-2 (1H)-one . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO/c1-6-4-7(2)8(10)9(3)5-6/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is in liquid form . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
1,4-Dihydropyridines, closely related to 1,3,5-Trimethyl-1,2-dihydropyridin-2-one, serve as significant classes of nitrogen-containing heterocyclic compounds utilized extensively in synthetic organic chemistry due to their biological relevance. They are primarily synthesized through Hantzsch Condensation reactions, with their derivatives being pivotal in the development of various bioactive compounds (Sohal, 2021).
Therapeutic Benefits and Biological Activities
1,4-Dihydropyridine compounds, structurally similar to this compound, exhibit a broad spectrum of therapeutic effects, including anti-hypertensive, anti-tumor, and anti-inflammatory activities. Their fundamental structure acts as a potent Voltage-Gated Calcium Channel (VGCC) antagonist, providing a foundation for derivatives with diverse therapeutic effects (Mishra, Bajpai, & Rai, 2019).
Enantioselective Syntheses in Medicinal Chemistry
The enantioselective synthesis of dihydropyran derivatives, which include structures related to this compound, is crucial for creating chiral building blocks in the synthesis of bioactive molecules and natural products. These compounds are synthesized through various strategies, emphasizing the mechanism of chirality transfer from chiral messengers to reaction products, highlighting their significance in synthetic and medicinal chemistry (Desimoni, Faita, & Quadrelli, 2018).
Neuroprotective and Memory-Enhancing Effects
Atypical 1,4-dihydropyridine derivatives, closely related to this compound, have been studied for their neuroprotective and memory-enhancing actions. These derivatives, particularly effective at low doses in various neurodeficiency models, indicate a potential for further exploration in neuroprotection and cognitive enhancement, underscoring the versatility of dihydropyridine compounds in therapeutic applications (Kluša, 2016).
Computer-Aided Drug Design (CADD) and Green Synthesis
The synthesis of 3,4-dihydropyridine-2-(1H)-ones/thiones, facilitated by environmentally friendly solvent-free routes and catalyzed by camphor sulfonic acid (CSA), showcases the integration of computer-aided drug design (CADD) techniques with green chemistry principles. This approach exemplifies the innovative methods in drug discovery research, highlighting the importance of sustainable practices in the synthesis of bioactive dihydropyridines (2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product .
Propiedades
IUPAC Name |
1,3,5-trimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)8(10)9(3)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMYIQHTGFZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)
![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
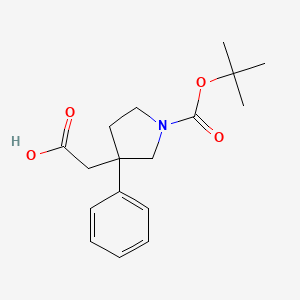

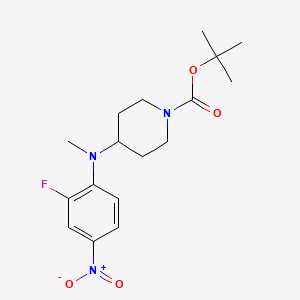
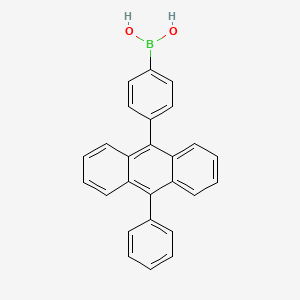
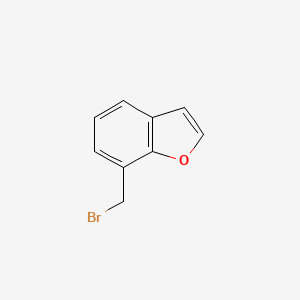
![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)
